molecular formula C12H10F2N2O3S2 B10934380 3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one

3-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10934380
M. Wt: 332.4 g/mol
InChI Key: PVHRESNYTZZMNJ-PJQLUOCWSA-N
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Description

3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring and difluoromethoxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the final thiazolone product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiazolone ring plays a crucial role in stabilizing these interactions, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-3-ethoxyaniline
  • 3-(Difluoromethoxy)aniline

Uniqueness

Compared to similar compounds, 3-({(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of functional groups and the presence of the thiazolone ring

Properties

Molecular Formula

C12H10F2N2O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10F2N2O3S2/c1-18-9-4-7(2-3-8(9)19-11(13)14)5-15-16-10(17)6-21-12(16)20/h2-5,11H,6H2,1H3/b15-5+

InChI Key

PVHRESNYTZZMNJ-PJQLUOCWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=O)CSC2=S)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=O)CSC2=S)OC(F)F

Origin of Product

United States

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